molecular formula C9H14BrN B1290898 8-Bromo-8-nonenenitrile CAS No. 951887-72-2

8-Bromo-8-nonenenitrile

Cat. No. B1290898
CAS RN: 951887-72-2
M. Wt: 216.12 g/mol
InChI Key: KWSMBIBDQAODHU-UHFFFAOYSA-N
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Description

The compound 8-Bromo-8-nonenenitrile is a brominated nitrile with potential applications in various fields of chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of brominated nitriles and related compounds, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of brominated organic compounds can involve selective bromination reactions, as seen in the synthesis of (2E,4E)-5-aryl-2-(5-bromo-4-arylthiazol-2-yl)penta-2,4-dienenitriles, where bromination occurs regiospecifically at the thiazole ring . Similarly, this compound could be synthesized through targeted bromination strategies, ensuring the bromine atom is introduced at the desired position on the carbon chain.

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their physical and chemical properties. For instance, the crystal structure of 2,3,5,6-tetra-bromo-terephthalonitrile shows a planar sheet structure due to specific non-bonded interactions between bromine and cyano groups . The presence of a bromine atom in this compound would likely affect its molecular geometry and electron distribution, potentially leading to unique structural features.

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions, often acting as intermediates or reactants. For example, 8-bromobicyclo[5.1.0]oct-1(8)-ene undergoes bromo-lithium exchange followed by nucleophilic substitution, demonstrating the reactivity of bromine in such molecules . This compound may similarly engage in nucleophilic substitution reactions or serve as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitriles can be deduced from their IR spectra, as shown in the study of substituted cyanobutadiynes . The presence of a bromine atom affects the strength of adjacent carbon-carbon bonds and is reflected in the IR spectrum. The electron-withdrawing nature of the nitrile group, combined with the bromine atom's influence, would contribute to the unique physical and chemical properties of this compound.

Scientific Research Applications

Efficient Organic Synthesis

The modification of nucleosides, which are vital components of nucleic acids, using 8-bromo derivatives demonstrates significant potential in pharmaceutical chemistry. Western et al. (2003) describe the aqueous-phase modification of unprotected halonucleosides, including 8-bromo derivatives, coupled with arylboronic acids to yield arylated adducts in excellent yield. This process, facilitated by water-soluble palladium catalysts, represents an efficient method for halonucleoside arylation without prior protection of the nucleoside, highlighting its potential for creating pharmaceutically active compounds, mutagenesis models, and oligonucleotide structural probes (Western et al., 2003).

DNA Radiosensitizers for Cancer Therapy

8-Bromoadenine (8BrA), a compound closely related to 8-Bromo-8-nonenenitrile, shows promise as a DNA radiosensitizer for cancer radiation therapy. Schürmann et al. (2017) found that electron attachment to 8BrA results in a stable parent anion, which, through its interaction with low-energy electrons, may enhance DNA strand breaks in cancerous tissue. This suggests the utility of bromo-substituted compounds in developing therapeutic agents aimed at improving cancer treatment outcomes (Schürmann et al., 2017).

Photochemical Synthesis

The photochemistry of 8-bromo-2'-deoxyadenosine, as researched by Jimenez et al. (2004), offers a direct pathway to cyclopurine lesions, indicating a potential for creating novel organic molecules. The study outlines how photolytic cleavage of the C-Br bond can lead to the formation of significant organic structures, which might be applicable in synthesizing bioactive molecules or as part of pharmaceutical development (Jimenez et al., 2004).

Safety and Hazards

The safety data sheet for 8-Bromo-8-nonenenitrile should be consulted for detailed information on safety and hazards . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

8-bromonon-8-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSMBIBDQAODHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313931
Record name 8-Bromo-8-nonenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951887-72-2
Record name 8-Bromo-8-nonenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-8-nonenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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